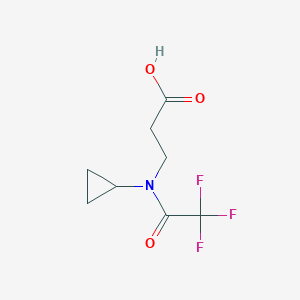
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid: is an organic compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an acetamido group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetyl chloride to form the intermediate 2,2,2-trifluoroacetamido-cyclopropane. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3-(2-Ethoxyphenoxy)propanoic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Comparison: Compared to similar compounds, 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts additional stability and reactivity. The trifluoromethyl group enhances its binding affinity and makes it useful in fluorine-19 NMR studies. These features distinguish it from other compounds with similar functional groups .
Properties
Molecular Formula |
C8H10F3NO3 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3-[cyclopropyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12(5-1-2-5)4-3-6(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
VEDTYTAFMKGAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


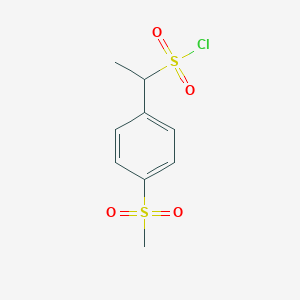
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
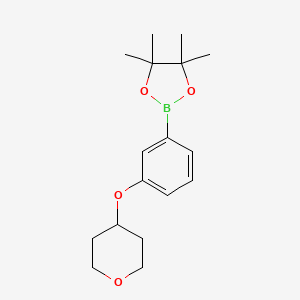
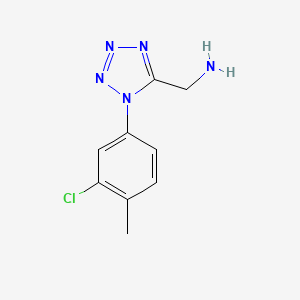
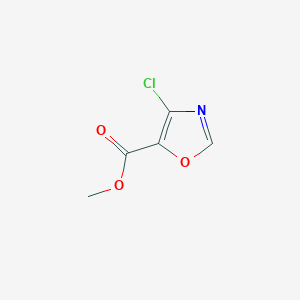
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
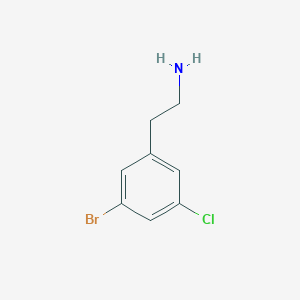
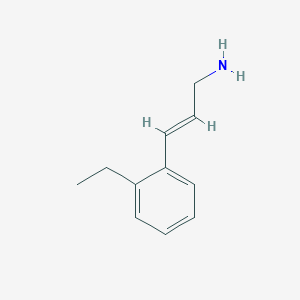
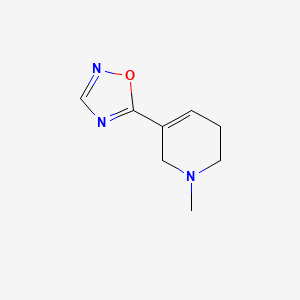
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
